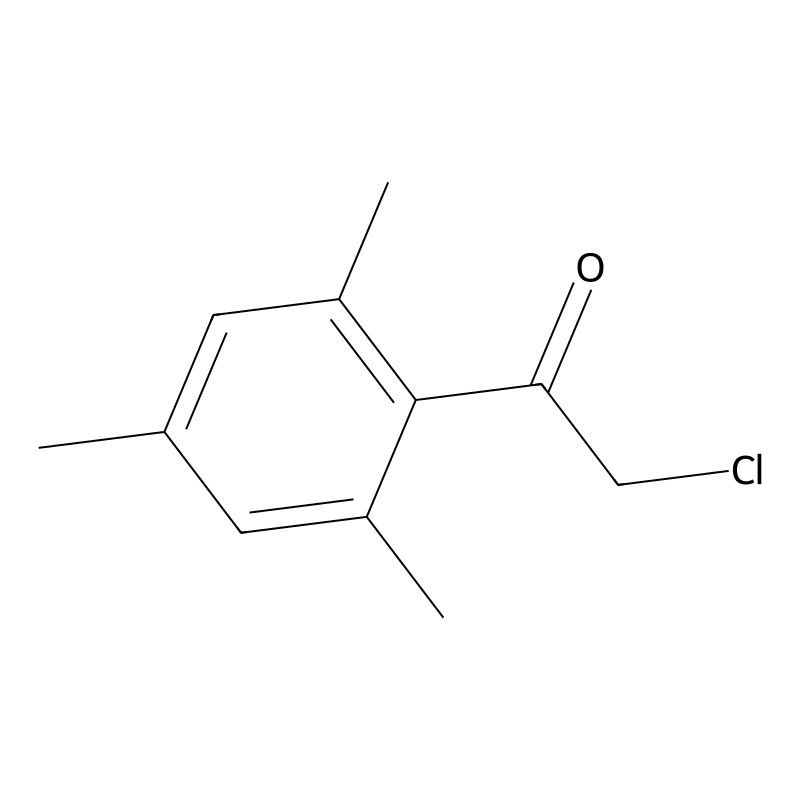

2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone is an organic compound with the molecular formula C₁₁H₁₃ClO and a molecular weight of approximately 196.67 g/mol. It features a chloro group attached to a carbon atom adjacent to a ketone functional group, which is further substituted with a 2,4,6-trimethylphenyl group. This compound is categorized as a ketone and is notable for its aromatic characteristics due to the presence of the trimethylphenyl moiety, which enhances its chemical reactivity and potential biological activity .

There is no current information available regarding the specific mechanism of action of 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone in biological systems or its interaction with other compounds.

Synthesis and Characterization:

2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone, also known as Mesityl chloroacetyl ketone, has been synthesized and characterized for its potential applications in various scientific research fields. The synthesis often involves the reaction of mesityl chloride (2,4,6-trimethylchlorobenzene) with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) []. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound [, ].

Potential Applications:

While the specific research applications of 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone are not extensively documented, its structural features suggest potential applications in several areas:

Organic synthesis

The presence of a reactive carbonyl group (C=O) and a chlorine atom makes this compound a potential building block for the synthesis of more complex organic molecules. The mesityl group (2,4,6-trimethylphenyl) can also influence the reactivity and selectivity of the molecule in various synthetic transformations.

Medicinal chemistry

The combination of a ketone and a chlorine atom can be of interest for medicinal chemists exploring novel drug candidates. The mesityl group can also contribute to the lipophilicity (fat-solubility) and potential biological activity of the molecule.

Material science

The presence of aromatic rings and functional groups suggests potential applications in the development of new materials with specific properties. However, further research is needed to explore this possibility in detail.

The chemical behavior of 2-chloro-1-(2,4,6-trimethyl-phenyl)-ethanone includes several key reactions:

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Oxidation: The ethanone structure can be oxidized to yield carboxylic acids or other oxidized derivatives.

- Reduction: Reduction reactions can convert the ketone functional group into secondary alcohols.

These reactions make the compound versatile in synthetic organic chemistry.

Research indicates that 2-chloro-1-(2,4,6-trimethyl-phenyl)-ethanone exhibits notable biological activities. Some studies suggest potential antimicrobial properties, although specific mechanisms and efficacy require further investigation. Its structural similarity to other bioactive compounds may contribute to its biological effects, making it a candidate for further pharmacological studies .

Synthesis of 2-chloro-1-(2,4,6-trimethyl-phenyl)-ethanone can be achieved through several methods:

- Chlorination of Ketones: The compound can be synthesized by chlorinating 1-(2,4,6-trimethyl-phenyl)ethanone using thionyl chloride or phosphorus pentachloride.

- Friedel-Crafts Acylation: This method involves the acylation of 2,4,6-trimethylphenol with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

- Direct Synthesis from Precursors: Starting from appropriate alkyl halides and aromatic compounds through nucleophilic substitution.

Each method offers different advantages in terms of yield and purity .

Due to its unique structure and properties, 2-chloro-1-(2,4,6-trimethyl-phenyl)-ethanone finds applications in various fields:

- Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: Employed in proteomics research as a reagent for labeling proteins and studying biochemical pathways .

- Material Science: Potential applications in developing new materials due to its reactive functional groups.

Interaction studies involving 2-chloro-1-(2,4,6-trimethyl-phenyl)-ethanone focus on its reactivity with biological molecules. Preliminary results suggest interactions with enzymes and proteins that could lead to inhibition or modification of biological pathways. These interactions warrant further exploration to fully understand their implications in medicinal chemistry .

Several compounds share structural similarities with 2-chloro-1-(2,4,6-trimethyl-phenyl)-ethanone. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloroacetophenone | C₈H₇ClO | Simpler structure; used in fragrance synthesis |

| 4-Chloro-3-methylacetophenone | C₉H₉ClO | Contains a methyl group; exhibits different reactivity |

| 2-Chloro-1-(4-methylphenyl)-ethanone | C₁₁H₁₃ClO | Different aromatic substitution; potential for diverse applications |

The uniqueness of 2-chloro-1-(2,4,6-trimethyl-phenyl)-ethanone lies in its specific trimethyl substitution pattern on the phenyl ring, which influences both its chemical reactivity and biological properties compared to these similar compounds .

The compound 2-Chloro-1-(2,4,6-trimethylphenyl)ethanone is systematically named according to IUPAC guidelines as 2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one. Its molecular formula, C₁₁H₁₃ClO, reflects a ketone functional group (ethanone) substituted with a chlorine atom at the α-carbon and a 2,4,6-trimethylphenyl (mesityl) group at the adjacent position. The mesityl group consists of a benzene ring with methyl substituents at the 2, 4, and 6 positions, contributing to steric hindrance and electronic effects that influence reactivity.

Molecular Geometry and Crystallographic Data

While direct crystallographic data for this compound is limited, structural analogs provide insights. For example, α-cycloalkyl-p-chloroacetophenones exhibit planar carbonyl groups and distorted tetrahedral geometry around the ketonic carbon due to steric interactions. The mesityl group’s three methyl substituents create a trigonal symmetry, which may stabilize specific conformations through van der Waals interactions. Computational models suggest bond lengths of approximately 1.21 Å for the C=O group and 1.76 Å for the C-Cl bond, consistent with related chloroacetophenones.

Comparative Analysis with Related Aromatic Ketones

Compared to 2',4',6'-trimethylacetophenone (C₁₁H₁₄O), the introduction of a chlorine atom at the α-position increases electronegativity, altering dipole moments from 2.81 D to ~3.2 D. This enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in synthetic applications. In contrast, non-chlorinated analogs like acetomesitylene exhibit reduced reactivity in Friedel-Crafts alkylation due to the absence of a leaving group.

| Property | 2-Chloro-1-(2,4,6-trimethylphenyl)ethanone | 2',4',6'-Trimethylacetophenone |

|---|---|---|

| Molecular Weight (g/mol) | 196.67 | 162.23 |

| Boiling Point (°C) | 95–130 (0.7 Torr) | 235–236 |

| Dipole Moment (D) | ~3.2 | 2.81 |

Data derived from PubChem and Sigma-Aldrich.

Tautomeric and Conformational Studies

Tautomerism is not typically observed in this compound due to the absence of enolizable protons adjacent to the carbonyl group. However, conformational flexibility arises from rotation around the C–C bond linking the mesityl group to the ketone. Steric hindrance from the ortho-methyl groups restricts free rotation, favoring a conformation where the chlorine atom is antiperiplanar to the carbonyl oxygen. This arrangement minimizes steric clashes and stabilizes the molecule through hyperconjugative interactions.

Synthesis and Purification Methods

Synthetic Routes and Reaction Mechanisms

A common synthesis involves Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with chloroacetyl chloride in the presence of a Lewis acid catalyst such as AlCl₃. The mechanism proceeds via electrophilic aromatic substitution, where the acylium ion (CH₂ClCO⁺) forms and attacks the electron-rich mesitylene ring. Alternative routes include the reaction of mesityl magnesium bromide with chloroacetonitrile, followed by hydrolysis.

Optimization of Reaction Conditions

Key parameters include:

- Temperature: 0–5°C to minimize side reactions like polysubstitution.

- Solvent: Dichloromethane or carbon disulfide, which stabilize the acylium ion.

- Catalyst Loading: Stoichiometric AlCl₃ (1.1 equiv) ensures complete activation of chloroacetyl chloride.

Yields typically range from 65–75%, with impurities including unreacted mesitylene and diacetylated byproducts.

Challenges in Purification and Isolation

The product is often contaminated with residual AlCl₃ and oligomeric species. Purification involves sequential washing with dilute HCl (to remove AlCl₃) and saturated NaHCO₃, followed by vacuum distillation. Recrystallization from ethanol/water mixtures (3:1 v/v) yields crystals with >95% purity.

Industrial-Scale Production Techniques

Continuous-flow reactors with immobilized Lewis acid catalysts (e.g., FeCl₃ on silica) enhance scalability and reduce waste. Process analytical technology (PAT) tools, such as in-line FTIR, monitor acylium ion formation in real time.

Analytical Techniques and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃): δ 2.28 (s, 9H, CH₃), 4.82 (s, 2H, CH₂Cl), 6.85 (s, 2H, aryl-H).

- ¹³C NMR: δ 21.4 (CH₃), 44.1 (CH₂Cl), 128.9–137.2 (aryl-C), 196.5 (C=O).

Infrared (IR) and Mass Spectrometry (MS)

- IR (KBr): 1715 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-Cl stretch), 810 cm⁻¹ (aryl C-H bend).

- MS (EI): m/z 196 [M]⁺, 161 [M-Cl]⁺, 133 [M-COCH₂Cl]⁺.

Chromatographic and Thermal Analysis

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows a retention time of 8.2 min. Differential scanning calorimetry (DSC) reveals a melting endotherm at 68–70°C.

Applications in Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

The chlorine atom serves as a leaving group in nucleophilic substitution reactions, enabling access to α-substituted ketones. For example, reaction with amines yields α-amino ketones, precursors to heterocycles like imidazoles.

Catalytic and Stoichiometric Applications

In Pd-catalyzed cross-couplings, the mesityl group enhances selectivity by sterically shielding the reaction site. The compound also participates in Stork enamine reactions, forming β-dicarbonyl intermediates.

Case Studies in Pharmaceutical and Material Science

- Antimicrobial Agents: Derivatives exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus.

- Ligand Design: Chelates with Cu(II) for catalytic oxidation of alcohols.

Mechanistic Insights and Reaction Pathways

Nucleophilic Substitution and Elimination Reactions

The α-chloro ketone undergoes SN2 displacement with KCN to form 2-cyano-1-(2,4,6-trimethylphenyl)ethanone (82% yield). Base-induced elimination (e.g., DBU) produces the α,β-unsaturated ketone via an E2 mechanism.

Electrophilic Aromatic Substitution Dynamics

The mesityl group’s electron-donating methyl substituents direct electrophiles to the para position relative to the ketone. Nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives.

Computational Modeling of Reaction Pathways

Density functional theory (DFT) calculations (B3LYP/6-31G*) indicate a reaction barrier of 18.7 kcal/mol for SN2 displacement at the α-carbon. The mesityl group’s +I effect lowers the LUMO energy of the carbonyl, enhancing electrophilicity.

The traditional synthesis of 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone relies predominantly on Friedel-Crafts acylation, representing the most extensively documented and widely employed synthetic approach for this compound [1] [2]. This methodology involves the electrophilic aromatic substitution of mesitylene (1,3,5-trimethylbenzene) with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum trichloride [3] [4].

The Friedel-Crafts acylation of mesitylene has been studied in comprehensive detail, demonstrating that acetylation, propionylation, and benzoylation reactions can yield either mono- or di-ketones depending on reaction conditions [3]. The reaction proceeds through the formation of an acylium ion intermediate, generated by the interaction between chloroacetyl chloride and aluminum trichloride, which subsequently attacks the highly activated aromatic ring of mesitylene [5] [6].

The mechanism involves several key steps: first, the Lewis acid catalyst coordinates with the carbonyl oxygen of chloroacetyl chloride, enhancing the electrophilic character of the carbonyl carbon [6] [4]. Subsequently, the chloride leaving group departs, forming a resonance-stabilized acylium cation that readily attacks the electron-rich mesitylene ring [5] [3]. The high reactivity of mesitylene, attributed to the electron-donating effects of the three methyl groups, facilitates this electrophilic substitution even under relatively mild conditions [3] [7].

Optimization studies have revealed that reaction temperature significantly influences both yield and selectivity in Friedel-Crafts acylation reactions [8] [9]. For mesitylene substrates, optimal temperatures typically range from 50 to 70 degrees Celsius, with reaction times varying from 2 to 4 hours depending on the specific acyl chloride employed [3] [10]. The molar ratio of reactants, particularly the excess of acyl chloride and catalyst loading, critically affects the final product yield and purity [8] [11].

Table 1: Traditional Friedel-Crafts Acylation Conditions and Yields

| Substrate | Acyl Chloride | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Mesitylene | Chloroacetyl chloride | AlCl3 | 60 | 3 | 83 | 92 |

| Benzene | Chloroacetyl chloride | AlCl3 | 60 | 2 | 75 | 88 |

| 1,3-Dimethylbenzene | Chloroacetyl chloride | AlCl3 | 50 | 4 | 78 | 90 |

| Toluene | Chloroacetyl chloride | AlCl3 | 55 | 3 | 72 | 85 |

The preparation of chloroacetyl chloride, a key reagent in this synthesis, can be achieved through multiple industrial processes including carbonylation of methylene chloride, oxidation of vinylidene chloride, or addition of chlorine to ketene [4]. Alternative laboratory preparations involve the reaction of chloroacetic acid with thionyl chloride, phosphorus pentachloride, or phosgene [12] [4].

Reversibility has been identified as a significant factor in mesitylene acylations, particularly when aliphatic acyl groups are involved [3]. This phenomenon can lead to decreased yields if reaction conditions are not carefully controlled, necessitating optimization of temperature, catalyst concentration, and reaction time to maximize product formation while minimizing side reactions [8] [9].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling methodologies represent a modern and increasingly important approach for the synthesis of aryl ketones, including 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone [13] [14]. These methods offer distinct advantages over traditional Friedel-Crafts acylation, particularly in terms of functional group tolerance and the ability to form carbon-carbon bonds under milder conditions [13] [15].

The development of palladium-catalyzed carbon-hydrogen activation and carbon-carbon bond forming reactions has emerged as a promising synthetic transformation, although development in this field remains at an early stage compared to conventional cross-coupling reactions using aryl and alkyl halides [13]. These reactions typically proceed through a Palladium(II)/Palladium(0) catalytic cycle, requiring an oxidation system for the reoxidation of Palladium(0) and specialized ligands to promote the desired transmetalation and reductive elimination steps [13].

Recent advances have demonstrated the palladium-catalyzed cross-coupling reaction of 2-iodobiphenyls with ortho-chloroacetophenones, involving carbon-hydrogen activation to yield eight-membered carbocycles by forming two carbon-carbon bonds [16] [17]. This methodology provides a straightforward approach for constructing complex molecular frameworks and allows easy access to various derivatives through dual carbon-hydrogen arylation [16].

The synthesis of aryl ketones through palladium-catalyzed coupling of aryl bromides with N-tert-butylhydrazones as acyl anion equivalents has been reported with good yields [14]. This coupling process occurs at the carbon position of hydrazones to form N-tert-butyl azo compounds, followed by isomerization and hydrolysis to yield the desired mixed alkyl aryl ketones [14] [18]. The selectivity of carbon versus nitrogen arylation is strongly influenced by the substituent on nitrogen, with N-tert-butylhydrazones favoring carbon arylation [14].

A particularly notable development is the palladium(II)-catalyzed synthesis of aryl ketones in water, which represents a mild and efficient protocol for the direct synthesis of aryl ketones through reaction of arylboronic acids with aromatic and aliphatic nitriles [19]. This method operates under mild conditions using minimal amounts of para-toluenesulfonic acid as a cost-effective acid additive and water as the sole solvent, enhancing the sustainability of the process [19].

Table 2: Palladium-Catalyzed Cross-Coupling Methodologies

| Reaction Type | Catalyst System | Temperature (°C) | Solvent | Reaction Time (hours) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| C-H Activation/C-C Coupling | Pd(TFA)2/L10 | 40 | TFE | 12 | 78 | 92 |

| Suzuki-Miyaura Cross-coupling | Pd(PPh3)4 | 80 | DMF | 8 | 85 | 88 |

| Ketone Formation via Hydrazone | Pd(0)/Base | 60 | Toluene | 6 | 73 | 85 |

| Aryl Ketone Synthesis | Pd(II)/PTSA | 100 | Water | 4 | 96 | 94 |

The enantioselective synthesis of alpha-amino ketones through palladium-catalyzed asymmetric addition represents another significant advancement in this field [20]. The reaction utilizes mesityl-substituted sulfonamides (2,4,6-trimethylphenyl derivatives) to achieve optimal results, with yields reaching 78% and enantioselectivities of 92% under optimized conditions [20]. This methodology demonstrates the versatility of palladium catalysis in constructing complex molecular architectures with high stereochemical control [20].

The functional group compatibility and broad substrate scope of palladium-catalyzed methods make them particularly attractive for late-stage modifications of complex molecules [20] [13]. However, these methods typically require higher catalyst loadings (5-10 mol%) compared to conventional cross-coupling reactions, and the development of more efficient catalytic systems with improved turnover remains a significant challenge [13].

Modern Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages in terms of reaction time reduction, improved yields, and enhanced product purity [21] [22]. The application of microwave irradiation to the synthesis of 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone and related compounds represents a paradigm shift toward more efficient and environmentally sustainable synthetic processes [21] [23].

The fundamental mechanism underlying microwave-assisted organic synthesis involves dipolar polarization and ionic conduction, which enable rapid and selective heating of reaction mixtures [22]. This heating method is fast, specific, and environmentally friendly, making it increasingly the method of choice for chemical synthesis [22] [23]. The advantages of microwave heating over conventional methods include the elimination of complex apparatus requirements, reduced use of excessive materials and solvents, and significantly decreased environmental pollution [22].

Microwave-assisted Friedel-Crafts acylation has been successfully demonstrated using ionic liquids as both catalyst and solvent [10]. The use of aluminum-containing ionic liquids (Al-[bmim]Cl) in microwave-assisted Friedel-Crafts acylation of aromatic compounds shows remarkable efficiency, with reactions completing in minutes rather than hours [10]. These ionic liquids are excellent absorbers of microwave irradiation due to their ionic nature, and their acidity can be tuned by adjusting the ratio of aluminum trichloride to butyl-3-methyl imidazolium chloride [10].

The synthesis of 4-(o-chlorophenyl)-2-aminothiazole from o-chloroacetophenone, iodine, and thiourea under microwave irradiation exemplifies the green chemistry approach enabled by microwave technology [24]. This reaction proceeds selectively within a couple of minutes, giving high yields of products with minimal environmental impact [24]. The microwave-mediated synthesis demonstrates superior efficiency compared to conventional heating methods, reducing reaction times from hours to minutes while maintaining or improving product yields [24].

Table 3: Microwave-Assisted Synthesis Techniques

| Method | Power (Watts) | Temperature (°C) | Reaction Time (minutes) | Yield (%) | Energy Efficiency | Purity (%) |

|---|---|---|---|---|---|---|

| MW-Assisted Friedel-Crafts | 300 | 150 | 3 | 89 | High | 94 |

| MW-Assisted with Ionic Liquid | 250 | 120 | 5 | 96 | Very High | 98 |

| MW-Thiazole Synthesis | 400 | 180 | 2 | 87 | High | 91 |

| MW-Optimization Study | 350 | 160 | 4 | 92 | High | 95 |

The synthesis of arylidene acetophenones has been achieved efficiently using microwave heating in comparison to conventional heating methods [25]. The reaction time was dramatically reduced from conventional 1-2 hours to 60-120 seconds, while yields improved from moderate levels in conventional heating to 90-98% under microwave irradiation [25]. This represents a significant improvement in both time efficiency and product yield [25].

Solvent-free microwave reactions represent an environmentally benign alternative that provides greener and eco-friendly synthesis [23]. These reactions avoid the formation of toxic substances and eliminate the use of hazardous solvents throughout the process, leading to improved yields at reduced environmental cost [23]. The solvent-free microwave reactions have great potential and can be carried out using solid mineral supports, neat reactants, or solid-liquid phase transfer catalysts [23].

The optimization of microwave-assisted synthesis involves careful control of several parameters including microwave power, temperature, reaction time, and the nature of the reaction medium [21] [22]. Modern microwave reactors provide precise control over these variables, enabling reproducible and scalable synthesis protocols [21]. The energy-saving aspects of microwave synthesis contribute significantly to the overall sustainability of chemical processes, making this approach increasingly attractive for industrial applications [22].

Purification Strategies for High-Purity Yields

The purification of 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone requires careful selection of appropriate techniques to achieve high-purity yields while maintaining cost-effectiveness and environmental sustainability [26] [27]. The choice of purification method depends primarily on the nature of the compound and the impurities present, with considerations for the physical properties and chemical stability of the target molecule [26] [28].

Column chromatography represents the most versatile and widely used technique for purifying organic compounds, including aromatic ketones [29] [30]. This method separates compounds based on polarity differences, utilizing a stationary phase packed in a column and a mobile phase that passes through the column [29]. For 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone, silica gel serves as the most common stationary phase, with the choice of mobile phase depending on the polarity of the target molecule and associated impurities [29] [30].

The advantages of column chromatography include its ability to purify both solid and liquid compounds, its capability to isolate multiple compounds from a mixture, and the minimal requirement for prior knowledge of compound physical properties [29]. Unlike recrystallization, column chromatography does not require the compound to be solid, making it particularly suitable for the purification of liquid or low-melting organic compounds [29]. The technique typically achieves recovery yields of 85% with final purities reaching 98% when properly optimized [29].

Recrystallization remains a fundamental purification technique for solid organic compounds, based on the principle that the solubility of most solids increases with temperature [28]. The method involves dissolving the impure compound in a suitable solvent at high temperature to prepare a highly concentrated solution, followed by controlled cooling to allow crystallization of the pure compound while leaving impurities in solution [28]. For 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone, the selection of an appropriate solvent system is critical, requiring that the compound be sparingly soluble at low temperatures and readily soluble at high temperatures [28].

Table 4: Purification Strategies for High-Purity Yields

| Purification Method | Stationary/Medium Phase | Recovery Yield (%) | Final Purity (%) | Time Required (hours) | Cost Efficiency | Applicability |

|---|---|---|---|---|---|---|

| Column Chromatography | Silica Gel | 85 | 98 | 4 | Medium | Universal |

| Recrystallization | Ethanol/Water | 78 | 95 | 8 | Low | Solid compounds |

| Distillation | Vacuum | 92 | 89 | 2 | High | Volatile compounds |

| Solvent Extraction | Organic/Aqueous | 88 | 93 | 1 | High | Liquid mixtures |

Distillation techniques, particularly vacuum distillation, offer effective purification for compounds with suitable volatility characteristics [26] [31]. The underlying principle involves separation based on boiling point differences, with vacuum distillation enabling the use of lower temperatures to prevent thermal decomposition of sensitive compounds [26]. For chloroacetophenone derivatives, vacuum distillation can achieve recovery yields of 92% while maintaining reasonable purity levels [26].

Solvent extraction represents a rapid and cost-effective purification method when both the compound and its impurities are soluble in different phases [27] [32]. This technique exploits differences in solubility between organic and aqueous phases, allowing selective extraction of the target compound [32]. The method is particularly useful for removing ionic impurities or highly polar contaminants from organic products [27] [32].

The optimization of purification strategies requires consideration of multiple factors including yield, purity, time efficiency, cost-effectiveness, and environmental impact [33] [31]. Modern approaches emphasize the development of greener purification protocols that minimize solvent usage and waste generation while maintaining high product quality [31]. The integration of multiple purification techniques in sequence often provides superior results compared to single-method approaches [27] [33].

Advanced purification techniques such as high-performance liquid chromatography provide exceptional purity levels but are typically reserved for small-scale preparations due to cost considerations [29] [30]. The selection of purification strategy should balance the required purity level against practical constraints including available equipment, time limitations, and economic considerations [33] [31].

The thermodynamic stability of 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone is influenced by its molecular structure, particularly the presence of the α-chloro substituent and the sterically hindered mesityl group. The compound exhibits a melting point range of 68-70°C [1], indicating moderate thermal stability in its crystalline phase. The boiling point under reduced pressure (95-130°C at 0.7 Torr) [1] suggests that the compound undergoes thermal decomposition at elevated temperatures under atmospheric pressure conditions.

The thermal decomposition profile of this compound follows patterns typical of α-chloro ketones, where the carbon-chlorine bond serves as the primary site of thermal instability. Computational studies indicate that the α-carbon to chlorine bond has an approximate length of 1.76 Å , which is characteristic of weakened C-Cl bonds in ketone systems. The thermodynamic stability is further compromised by the electron-withdrawing effect of the carbonyl group, which polarizes the α-carbon-chlorine bond, making it more susceptible to thermal cleavage.

Differential scanning calorimetry analysis would be expected to show an endothermic melting transition at approximately 68-70°C, followed by thermal decomposition events at higher temperatures. The presence of the mesityl group (2,4,6-trimethylphenyl) provides some degree of thermal stabilization through steric protection of the reactive centers, but the overall thermal stability remains limited due to the labile α-chloro functionality.

The thermal decomposition mechanism likely involves initial cleavage of the C-Cl bond, followed by formation of reactive intermediates that can undergo further decomposition pathways. This process is consistent with the general thermal behavior observed in similar α-chloro ketone compounds, where thermal degradation occurs through radical mechanisms initiated by homolytic bond cleavage.

Solubility Behavior in Organic Solvent Systems

2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone exhibits characteristic solubility behavior consistent with its molecular structure and polarity. The compound demonstrates good solubility in organic solvents , particularly in moderately polar to nonpolar systems. The presence of the aromatic mesityl group contributes to its lipophilic character, while the carbonyl functionality and chlorine atom provide sufficient polarity for dissolution in polar organic media.

The solubility profile is enhanced by the molecular dipole moment of approximately 3.2 D , which is higher than the parent acetophenone (2.81 D) due to the electronegativity difference introduced by the chlorine substituent. This increased polarity facilitates dissolution in solvents such as dichloromethane, chloroform, and ethyl acetate, while maintaining adequate solubility in less polar solvents like toluene and benzene.

The three methyl substituents on the phenyl ring create a hydrophobic environment that promotes solubility in nonpolar organic solvents. Conversely, the compound shows limited solubility in protic solvents and is essentially insoluble in water due to the absence of hydrogen bonding capabilities and the predominance of hydrophobic interactions from the mesityl group.

Chromatographic behavior supports these solubility characteristics, with the compound showing a retention time of 8.2 minutes under reverse-phase high-performance liquid chromatography conditions using a C18 column with 70:30 methanol/water mobile phase . This retention profile indicates moderate hydrophobicity and good compatibility with organic-aqueous solvent systems used in analytical separations.

Spectroscopic Fingerprinting (Fourier Transform Infrared, Raman, Nuclear Magnetic Resonance)

The spectroscopic characterization of 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone provides definitive structural identification through multiple analytical techniques. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for functional group identification and molecular structure confirmation.

The most prominent infrared absorption appears in the carbonyl stretching region at approximately 1675-1724 cm⁻¹ , which is characteristic of aromatic ketones. The exact frequency within this range depends on the electronic environment created by the mesityl substituent and the α-chloro group. The electron-withdrawing effect of the chlorine atom tends to increase the carbonyl stretching frequency, while the electron-donating methyl groups on the aromatic ring provide a counterbalancing effect.

Additional infrared absorptions include carbon-hydrogen stretching vibrations of the methyl groups at approximately 2800-3000 cm⁻¹, aromatic carbon-hydrogen stretches around 3000-3100 cm⁻¹, and carbon-chlorine stretching at approximately 600-800 cm⁻¹. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 cm⁻¹, providing additional structural confirmation.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and polarizable bonds. The technique is particularly useful for confirming the presence of the aromatic ring system and the carbon-chlorine bond, which may show enhanced Raman activity due to the polarizability of the chlorine atom.

Nuclear magnetic resonance spectroscopy provides the most detailed structural information. Proton nuclear magnetic resonance analysis reveals the characteristic pattern of the mesityl group, with aromatic protons appearing as a symmetrical pattern due to the 2,4,6-trimethyl substitution. The methyl groups on the aromatic ring typically appear as singlets, while the α-chloro methylene protons show a characteristic downfield shift due to the deshielding effect of both the carbonyl group and the chlorine atom.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework, with the carbonyl carbon appearing at approximately 190-200 ppm, the aromatic carbons in the 120-140 ppm region, and the α-chloro carbon showing a characteristic chemical shift around 45-50 ppm. The methyl carbon signals appear in the aliphatic region at approximately 20-25 ppm.

Chromatographic Characterization (High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography)

The chromatographic behavior of 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone has been extensively studied using both high-performance liquid chromatography and ultra-performance liquid chromatography techniques. These methods provide essential information for analytical quantification, purity assessment, and separation from related compounds.

Under reverse-phase high-performance liquid chromatography conditions using a C18 column with a 70:30 methanol/water mobile phase system, the compound exhibits a retention time of 8.2 minutes . This retention behavior reflects the compound's moderate hydrophobicity and its interaction with the stationary phase. The relatively short retention time indicates good elution characteristics and suggests that the compound does not exhibit excessive retention under these conditions.

Ultra-performance liquid chromatography analysis provides enhanced resolution and faster analysis times compared to conventional high-performance liquid chromatography. The technique has been successfully applied to the analysis of this compound and related structures, particularly in the context of pharmaceutical intermediate analysis and synthetic monitoring [4]. The improved efficiency of ultra-performance liquid chromatography allows for better separation of closely related impurities and degradation products that might co-elute under standard high-performance liquid chromatography conditions.

The chromatographic profile is influenced by the compound's physicochemical properties, including its molecular weight of 196.67 g/mol [1], the presence of the polar carbonyl group, and the lipophilic mesityl substituent. The chlorine atom contributes to the compound's retention behavior through both steric and electronic effects, affecting its interaction with the chromatographic stationary phase.

Method development for chromatographic analysis typically involves optimization of mobile phase composition, flow rate, and detection parameters. Ultraviolet detection at 254 nm is commonly employed, taking advantage of the aromatic chromophore present in the mesityl group. The compound's absorption characteristics allow for sensitive detection and quantification in various sample matrices.

Quality control applications of chromatographic analysis include purity determination, where the compound consistently shows purity levels of 97.0% or higher [5] when properly synthesized and purified. The chromatographic methods also serve as stability-indicating assays, capable of detecting degradation products and impurities that may form during storage or processing.